molecular formula C10H10BrF2NO B2470082 2-Bromo-N-(2,4-difluorobenzyl)propanamide CAS No. 1701842-93-4

2-Bromo-N-(2,4-difluorobenzyl)propanamide

Cat. No. B2470082
CAS RN: 1701842-93-4
M. Wt: 278.097
InChI Key: UFDMHWSJQIVNOG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-Bromo-N-(2,4-difluorobenzyl)propanamide is approximately 260.10 . The molecular formula is C10H11BrFNO .


Physical And Chemical Properties Analysis

The average mass of 2-Bromo-N-(2,4-difluorobenzyl)propanamide is approximately 264.203 Da . The monoisotopic mass is approximately 263.088470 Da .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been synthesized and its molecular structure analyzed using various spectroscopic methods. It was found to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Ihor Kulai & S. Mallet-Ladeira, 2016).

Crystal Structure and Theoretical Studies

  • The crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, was established through X-ray diffraction analysis. This study provided insights into its molecular interactions and theoretical calculations (Efraín Polo et al., 2019).

Structure-Activity Relationship

  • The mutagenic effect of similar 2‐bromo‐propanamides on Salmonella typhimurium was examined, revealing that variations in chemical structure significantly influence mutagenic activity (L. Dolzani et al., 1992).

Pharmaceutical Applications

  • In the realm of pharmaceutical research, such compounds have been investigated for their potential in drug synthesis and therapeutic applications. For instance, studies on N-benzyl propanamide derivatives have explored their role in drug development and bioactivity (S. Patil et al., 2011).

Chemical Reactions and Interactions

  • Research has also focused on the chemical properties and reactions of 2-bromo-propanamides, including their role in catalysis, reaction mechanisms, and molecular interactions (V. Jouikov & J. Simonet, 2010).

properties

IUPAC Name

2-bromo-N-[(2,4-difluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c1-6(11)10(15)14-5-7-2-3-8(12)4-9(7)13/h2-4,6H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDMHWSJQIVNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(C=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2,4-difluorobenzyl)propanamide

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